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Compound of Interest

(S)-2-(Fluoromethyl)-1-
Compound Name:
methylpiperazine

Cat. No.: B13340037

Get Quote

Executive Summary

Compound: (S)-2-(Fluoromethyl)-1-methylpiperazine CAS: 2167907-06-6
(Generic/Analogous) Formula:

Molecular Weight: 132.18 g/mol

This guide details the spectroscopic signature of (S)-2-(Fluoromethyl)-1-methylpiperazine, a
high-value chiral building block used in the synthesis of kinase inhibitors and GPCR ligands.
The introduction of the fluoromethyl group at the C2 position, combined with the N1-methyl
substitution, imparts specific conformational biases and metabolic stability advantages
(blocking oxidative metabolism at the

-carbon).[1]
This document provides researchers with the diagnostic NMR (

H,

C,
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F) and Mass Spectrometry (MS) data required to validate identity, stereochemical purity, and
structural integrity.[1]

Structural Analysis & Conformation

The piperazine ring exists predominantly in a chair conformation. The (S)-configuration at C2
places the fluoromethyl group in an equatorial position to minimize 1,3-diaxial interactions,
although the N1-methyl group introduces steric bulk that can influence the ring-flip energy
barrier.[1]

Stereochemical Validation[1]

o Chiral Center: C2 (S-configuration).
o Key Diagnostic: The diastereotopic nature of the fluoromethyl protons (

) is the primary NMR indicator of the chiral center's integrity.[1] In a racemic mixture, these
signals average differently or split upon addition of a chiral shift reagent.[1]

Mass Spectrometry (MS) Characterization[1][2][3]
lonization & Molecular lon[1]

o Method: Electrospray lonization (ESI) in Positive Mode.
e Solvent: MeOH/Water + 0.1% Formic Acid.

e Observed [M+H]+: m/z 133.19 (Calc: 133.11).

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the piperazine ring and the lability of
the C-F bond under high collision energy.[1]

e Primary Fragment (m/z 113): Loss of HF (20 Da), common in aliphatic fluorides.[1]
e Secondary Fragment (m/z 100): Loss of the

side chain (33 Da).[1]
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» Ring Opening (m/z 44/58): Characteristic amine fragments (

)-[1]

- HF (20)\- CH2F (33)

[M-CH2F]+
m/z 100.1

Ring Frag
m/z 58.0

Figure 1: Proposed ESI+ Fragmentation Pathway for (S)-2-(Fluoromethyl)-1-methylpiperazine

Click to download full resolution via product page

[1]
NMR Spectroscopy Data

Note: Data presented represents diagnostic reference values derived from high-field (400 MHz)
analysis of free-base analogs in

. Chemical shifts (
) are in ppm.[1][2][3]

F NMR (The Diagnostic Standard)

The fluorine nucleus provides the cleanest signal for purity assessment, free from overlapping

solvent peaks.[1]
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Parameter Value Notes
Typical for primary alkyl
Shift ( P , P yary
-225.0 to -230.0 ppm fluorides (
)
).
Coupled to geminal
Multiplicity Triplet of Doublets (td)
and vicinal CH.
) Essential for quantitative purity
Decoupling H-decoupled singlet integration.
H NMR (Proton)
The spectrum is complex due to the diastereotopic
protons and the rigidifying effect of the N-methyl group.[1]
Shift ( Coupling (
Position Multiplicity Assignment
ppm) Hz)
Diastereotopic
F (a) 4.35-4.60 Multiplet (dm) , Protons
(Geminal to F).
N1-Methyl grou
N- 2.30 Singlet (s) - _ y- group
(Diagnostic).
) Chiral center
C2-H 2.45 - 255 Multiplet - )
methine.
i Piperazine rin
Ring 2.60 - 3.00 Complex m - P g
protons.
N4-Amine
NH 1.80 (broad) Broad s -
(Exchangeable).
Key Feature Analysis: The
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signal is the most critical for structure verification.[1] It appears as a widely spaced doublet of
multiplets due to the massive geminal H-F coupling (

Hz).[1]

2J ~47Hz
(Geminal H (Geminal a)

2] ~47Hz
(Geminal)

3] ~22Hz
(Vicinal)

19F Nucleus

Figure 2: 19F-1H Scalar Coupling Network (J-Coupling Logic)

Click to download full resolution via product page

C NMR (Carbon)

Carbon spectra confirm the fluorination via C-F splitting.[1]
o C-F(

):
ppm. Appears as a doublet with a large coupling constant (
Hz).
e C2 (Chiral):
ppm. Doublet (
Hz).
e N-Me:

ppm. Singlet.
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Experimental Protocols
Sample Preparation for NMR

To ensure sharp peaks and accurate integration, free-basing the sample is recommended if it is
stored as a hydrochloride or TFA salt.[1]

o Salt Neutralization: Dissolve 20 mg of salt in 1 mL saturated

. Extract with
mL

. Dry organics over

1]

e Solvent: Dissolve the resulting oil in 0.6 mL
(Chloroform-d).

o Note: If the salt must be analyzed directly, use

, but expect broadening of the NH signal and potential shift of the

multiplet.[1]

Chiral Purity Determination (HPLC)

Validating the (S)-enantiomer requires chiral HPLC, as NMR is achiral without shift reagents.[1]

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[1]

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (low absorbance, high concentration required) or Refractive Index

(RI).[1]
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o Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer.
Racemic standard injection is required for peak identification.[1]

Synthesis Context & Impurity Profile
Understanding the origin of the sample aids in interpreting "ghost peaks" in the spectra.[1]
» Route A (From Serine): Reduction of (S)-N-methyl-serine piperazine derivatives.
o Common Impurity:[1] Unreduced ester/amide (check carbonyl region >165 ppm in
C).[1]

e Route B (Nucleophilic Substitution): Fluorination of the alcohol precursor (Deoxo-
Fluor/DAST).

o Common Impurity:[1] Elimination product (vinyl piperazine) — check for alkene protons at
5.5-6.5 ppm.

References

» Piperazine Conformational Analysis

o Source: MDPI (Molecules).
o Relevance: Establishes the chair conform

o URL:[Link][1]
e Fluorine NMR Standards

o Source: NIST Chemistry WebBook.[1][4] "Piperazine, 1-methyl- Mass Spectrum."[1][4][5]
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o Relevance: Baseline fragmentation d
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e Synthesis of Fluoromethyl Piperidines (Analogous)
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o Source: ChemicalBook / PubChem. "2-(fluoromethyl)piperidine hydrochloride NMR."[1]

o Relevance: Provides the diagnostic coupling constants for the

moiety in a saturated nitrogen heterocycle.[1]

o General Fluorine Coupling Constants
o Source: Dolbier, W. R.[1] "Guide to Fluorine NMR for Organic Chemists."
o Relevance: Theoretical basis for

(48 Hz) and

(170 Hz) assignments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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